(R)-3-amino-1-benzylazepan-2-one

Description

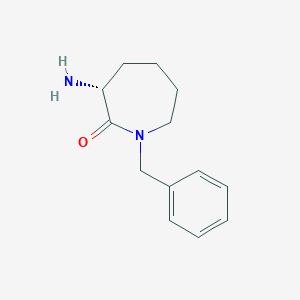

(R)-3-amino-1-benzylazepan-2-one is a chiral azepane derivative characterized by a seven-membered lactam ring (azepan-2-one) substituted with a benzyl group at position 1 and an amino group at position 3 in the (R)-configuration. Its molecular formula is C₁₂H₁₆N₂O, with a molar mass of 204.27 g/mol (calculated from structural data). This compound is commercially available as a research chemical, primarily employed as a synthetic intermediate in pharmaceutical development, particularly for bioactive molecules such as antibiotics, peptide analogs, and receptor-targeted drugs .

Its chirality further makes it valuable in enantioselective synthesis. Suppliers like LEAPChem and Chengdu Firster Pharmaceutical Co., Ltd. highlight its role in supporting drug discovery pipelines .

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(3R)-3-amino-1-benzylazepan-2-one |

InChI |

InChI=1S/C13H18N2O/c14-12-8-4-5-9-15(13(12)16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m1/s1 |

InChI Key |

WUBFFASJCUPUCX-GFCCVEGCSA-N |

Isomeric SMILES |

C1CCN(C(=O)[C@@H](C1)N)CC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C(=O)C(C1)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

(R)-3-amino-1-ethylhexahydro-2H-azepin-2-one

Molecular Formula: C₈H₁₆N₂O Molar Mass: 156.23 g/mol Substituents: Ethyl group at position 1, amino group at position 3 (R-configuration). Key Differences:

- The ethyl group (vs. benzyl) reduces steric bulk and aromaticity, likely decreasing lipophilicity.

- Smaller molar mass (156.23 vs. 204.27) may enhance solubility in polar solvents. Applications: Used as a precursor for non-aromatic bioactive molecules, such as antimicrobial agents. Its simpler structure facilitates scalable synthesis but limits versatility in aromatic interaction-driven drug design .

(R)-3-amino-1-benzylpiperidine

Molecular Formula: C₁₂H₁₈N₂ Molar Mass: 190.28 g/mol Substituents: Benzyl group at position 1, amino group at position 3 (R-configuration). Key Differences:

Structural and Functional Comparison Table

| Compound | Molecular Formula | Molar Mass (g/mol) | Ring Size | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| (R)-3-amino-1-benzylazepan-2-one | C₁₂H₁₆N₂O | 204.27 | 7-membered | Lactam, benzyl, amino | Antibiotics, peptide analogs |

| (R)-3-amino-1-ethylazepan-2-one | C₈H₁₆N₂O | 156.23 | 7-membered | Lactam, ethyl, amino | Antimicrobial intermediates |

| (R)-3-amino-1-benzylpiperidine | C₁₂H₁₈N₂ | 190.28 | 6-membered | Piperidine, benzyl, amino | Alkaloids, CNS drugs |

Research Findings and Implications

- Bioactivity: The benzyl group in this compound enhances interactions with aromatic residues in enzyme active sites, a feature absent in its ethyl-substituted analog .

- Synthetic Flexibility : The lactam ring in azepan-2-one derivatives allows for selective functionalization (e.g., ring-opening reactions), whereas piperidine derivatives are more suited for N-alkylation or acylation .

- Safety: All three compounds require stringent handling due to reactive amino and aryl groups. Proper PPE and ventilation are mandatory to avoid dermal or respiratory exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.